1-Nitrosohomopiperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H11N3O |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
1-nitroso-1,4-diazepane |
InChI |
InChI=1S/C5H11N3O/c9-7-8-4-1-2-6-3-5-8/h6H,1-5H2 |
InChI Key |
XREBOTGAHBFXTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)N=O |
Origin of Product |
United States |
Chemical and Physical Properties of 1 Nitrosohomopiperazine
1-Nitrosohomopiperazine, also known by its IUPAC name 1-nitroso-1,4-diazepane, is the N-nitrosated derivative of homopiperazine (B121016) (1,4-diazepane). Its physical and chemical properties are summarized below. It should be noted that while identifiers like molecular formula and weight are well-defined, specific experimental data such as melting and boiling points are not widely available in peer-reviewed literature, which is common for non-commercial research compounds.
| Property | Value/Description | Source(s) |
| IUPAC Name | 1-nitroso-1,4-diazepane | |
| Synonyms | N-Nitrosohomopiperazine | |
| CAS Number | Data not consistently available in major public databases. | |
| Molecular Formula | C₅H₁₁N₃O | |
| Molecular Weight | 129.16 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Solubility | Soluble in organic solvents like ethanol (B145695) and chloroform; less soluble in water. | |
| Melting Point | Data not available in reviewed literature. | |
| Boiling Point | Data not available in reviewed literature. | |
| Canonical SMILES | C1CNCCN(C1)N=O | |
| InChI Key | XREBOTGAHBFXTA-UHFFFAOYSA-N |
Chemical Reactivity and Transformation Mechanisms of 1 Nitrosohomopiperazine
Photolytic Degradation Pathways and Quantum Yield Studies
Photolysis, or degradation by light, is a primary pathway for the removal of many nitrosamines from the environment. gassnova.no The N-nitroso group acts as a strong chromophore, enabling the absorption of ultraviolet radiation, which can lead to the cleavage of chemical bonds. gassnova.no
The principal mechanism for the photolytic degradation of nitrosamines upon absorption of UV radiation is the homolytic cleavage of the nitrogen-nitrogen (N-NO) bond. gassnova.no This is due to the anti-bonding character of the excited electronic states of the nitrosamine (B1359907) molecule. gassnova.no For many nitrosamines, the excited S1 state is repulsive, leading to rapid dissociation following excitation by UV light. acs.org
Studies on 1-nitrosopiperazine (B26205), a closely related six-membered ring analogue of 1-nitrosohomopiperazine, show that photolysis leads to the formation of products such as 1,2,3,6-tetrahydropyrazine and 1-nitropiperazine (B131163). acs.orgnih.gov The absorption of UV photons leads to the breaking of the N-NO bond with a quantum yield that can approach 1 in the gas phase, indicating a highly efficient dissociation process. gassnova.no This suggests that photolysis is a dominant gas-phase removal process for such compounds. gassnova.no In aqueous solutions, 1-nitrosopiperazine has been observed to degrade slowly upon exposure to broad-band UV light. researchgate.net
The rate and efficiency of photolytic degradation are influenced by various environmental factors. While photolysis is a key degradation pathway, thermal decomposition is also a relevant process, particularly in specific industrial contexts like CO2 capture systems. For 1-nitrosopiperazine (MNPZ), thermal decomposition rates increase with temperature, with a calculated activation energy of 94 kJ/mol. researchgate.netresearchgate.net The decomposition is also dependent on the concentration of the parent amine (piperazine) and the CO2 loading in the solution. researchgate.netresearchgate.net In contrast, the presence of stainless steel ions or surfaces does not appear to catalyze the thermal decomposition. researchgate.netresearchgate.net
In aqueous environments, the quantum yield of photolysis for nitrosamines can be significantly lower than in the gas phase and is often dependent on factors like pH. copernicus.org For other nitrosamines, it has been shown that the presence of dissolved organic matter can slow photolysis rates due to light screening effects. The initial concentration of the nitrosamine itself can also affect the degradation rate, with higher concentrations sometimes leading to lower degradation efficiency due to photon/pollutant ratio effects.
Oxidative Transformations
Oxidative processes, particularly reactions with highly reactive radical species, represent another major transformation pathway for this compound in both atmospheric and aquatic environments.
The hydroxyl radical (•OH) is a dominant oxidant in the atmosphere and in many aqueous systems. nih.gov The reaction between •OH and cyclic amines like piperazine (B1678402) (the parent amine of 1-nitrosopiperazine) proceeds through hydrogen atom abstraction from either a C-H or an N-H bond. nih.govuio.no Theoretical and experimental studies show that H-atom abstraction from the C-H position is the major pathway, accounting for over 90% of the reaction. tandfonline.comchemrxiv.org This initial step leads to the formation of a carbon-centered radical. researchgate.net
The reaction of •OH with piperazine is very fast, with a reported rate constant of (2.8 ± 0.6) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 307 K. nih.govwhiterose.ac.uk The subsequent reactions of the resulting piperazinyl radical with atmospheric species like NO, NO₂, and O₂ can lead to the formation of 1-nitrosopiperazine and 1-nitropiperazine as minor products. acs.orgnih.govuio.no The table below shows the reaction rate constants for •OH with various nitrosamines, illustrating the high reactivity of this class of compounds.
The chlorine radical (Cl•) is another potent atmospheric oxidant, with reaction rate coefficients that are often an order of magnitude larger than those of the hydroxyl radical for many volatile organic compounds. d-nb.info In polluted environments, chlorine radical chemistry can significantly influence atmospheric oxidative cycles. d-nb.info The reaction of chlorine radicals with amines can lead to the formation of N-centered radicals, which can subsequently react with NOx to form nitrosamines and nitramines. While specific kinetic data for the reaction of this compound with chlorine radicals is not available, the high reactivity of Cl• suggests it could be a significant transformation pathway where chlorine sources are present.
Reductive Transformations and Product Characterization
Reductive processes can also lead to the transformation of this compound. The general mechanism for the reduction of N-nitrosamines involves the conversion of the nitroso group to a hydrazine. This transformation can be accomplished using various reducing agents. For instance, chemical reactions involving reagents like lithium diisopropylamide (LDA) can lead to the formation of α-lithiated nitrosamines, which can undergo subsequent denitrosation through electrophilic displacement, effectively deactivating the N-nitroso functionality. nih.gov While specific product characterization from the reduction of this compound is not detailed in the available literature, the formation of the corresponding 1-aminohomopiperazine is the expected primary product based on the general reactivity of N-nitrosamines.
Based on the current scientific literature available, detailed experimental data specifically concerning the thermal decomposition and reaction intermediates of This compound is limited. The majority of research in this area has focused on the closely related and structurally similar compound, 1-Nitrosopiperazine, particularly in the context of carbon capture technologies and atmospheric chemistry.
Therefore, this article cannot be generated as the specific data required for "this compound" is not present in the provided search results. Information on related compounds such as 1-Nitrosopiperazine, while extensive, falls outside the strict scope of the requested subject. Further experimental research is needed to elucidate the specific chemical reactivity and transformation mechanisms of this compound.
Quantum Chemical Calculations of Molecular Structure and Electronic States
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the molecular structure and electronic properties of this compound. nih.govfrontiersin.org Methods like the M06-2X functional, recognized for its accuracy in describing main group thermochemistry and kinetics, have been utilized in conjunction with basis sets such as aug-cc-pVTZ to model the compound. nih.govwhiterose.ac.uk
These calculations provide optimized geometries of the molecule's ground state and are often the first step in a more extensive computational analysis. nih.gov The process typically involves a conformational search to identify the lowest energy conformer, which is then used for subsequent calculations. nih.govfrontiersin.org Electronic state calculations yield critical data on the molecule's frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is an indicator of the molecule's ability to donate electrons, making it a key parameter in assessing reactivity. mdpi.com Quantum chemical calculations serve as a pivotal tool for providing insights into the likelihood of reactive ion formation from nitrosamines like this compound. nih.govnih.gov
Elucidation of Reaction Mechanisms via Computational Approaches
Computational chemistry offers a molecular-level understanding of how chemical transformations involving this compound occur. scielo.br By mapping the potential energy surface of a reaction, researchers can delineate the step-by-step pathway from reactants to products, identifying key intermediates and transition states. smu.edu This approach has been applied to study both the formation of this compound from piperazine and its subsequent reactions, such as atmospheric degradation or metabolic activation. nih.govwhiterose.ac.uk
For instance, computational studies have investigated the OH-initiated photo-oxidation of piperazine, a process that can lead to the formation of this compound as a minor product. whiterose.ac.ukyork.ac.uk These theoretical models help corroborate experimental findings and provide validated chemical mechanisms that can be implemented in larger-scale dispersion models. whiterose.ac.uk Similarly, the mechanism of its formation from the reaction of piperazine with nitrite (B80452) has been explored, involving steps such as the protonation of carbamate (B1207046) species and subsequent nucleophilic attack. nih.govepa.gov
A cornerstone of mechanistic studies is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. uni-giessen.de The energy difference between the reactants and the transition state is the activation energy or energy barrier, a critical determinant of the reaction rate. Computational methods are used to locate transition state geometries and calculate these barriers. arxiv.orgnih.gov
For this compound, both experimental and computational studies have determined activation energies for its formation and decomposition. Kinetic studies of its formation from piperazine and nitrite have reported an experimental activation energy of 84 ± 2 kJ/mol. nih.govepa.govresearchgate.net Computational investigations into the thermal decomposition of this compound have also been conducted, with one study measuring an activation energy of 94 kJ/mol for this process. researchgate.net Recent quantum chemical calculations have focused on the metabolic activation pathways leading to potential carcinogenicity, determining the energy barriers for the formation of reactive diazonium ions. frontiersin.orgnih.gov
Table 1: Reported Activation Energies for Reactions Involving this compound
| Reaction | Method | Activation Energy (kJ/mol) | Source(s) |
|---|---|---|---|
| Formation from Piperazine and Nitrite | Experimental Kinetics | 84 ± 2 | nih.gov, epa.gov, researchgate.net |
Building on the data from quantum chemical calculations (such as energy barriers), reaction kinetics modeling aims to predict the rate of chemical reactions under various conditions. netzsch.com For complex, multi-step reactions, this involves solving a system of kinetic equations that describe each individual step. netzsch.com
Conformational Analysis and Molecular Dynamics Simulations
Proteins and other flexible molecules exist as an ensemble of different structures, and understanding this conformational landscape is key to understanding their function and interactions. cresset-group.comnih.gov Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools used for this purpose. cresset-group.comd-nb.info
For a molecule like this compound, a thorough conformational search is a prerequisite for accurate quantum chemical calculations. nih.govfrontiersin.org This process aims to identify all energetically accessible conformations (conformers) and determine the global minimum energy structure. While detailed MD simulation studies specifically focused on this compound are not extensively reported in the reviewed literature, the principles of the methodology are well-established. MD simulations would involve solvating the molecule in an explicit solvent (like water) and simulating its movement over time by solving Newton's equations of motion. cresset-group.com This generates a trajectory of conformations, allowing for the analysis of the molecule's flexibility, internal hydrogen bonding, and the energy barriers between different conformational states. cresset-group.com Such simulations provide an atomic-resolution picture and insight into dynamical processes that complement static quantum chemical calculations. d-nb.info
Prediction of Reactivity and Stability Parameters
Theoretical calculations are highly effective in predicting parameters that govern the reactivity and stability of molecules. scirp.org For this compound, this is particularly relevant for assessing its persistence in the environment and its potential for harmful biological activity. nih.govccsnorway.com
Global reactivity descriptors derived from DFT, such as the HOMO-LUMO energy gap, chemical hardness, and electrophilicity index, can be used to quantify a molecule's kinetic stability and reactivity. scirp.org A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.comscirp.org For instance, studies on similar heterocyclic systems have shown that substituents can significantly alter the energy gap and thus the reactivity. scirp.org
Recent computational studies have focused on comparing the free energy profiles of carcinogenic and non-carcinogenic nitrosamines. nih.gov These models reveal that for carcinogenic compounds, the intermediate diazonium ions tend to react kinetically to form more stable DNA adducts. nih.gov By calculating these reaction profiles for this compound, computational chemistry can contribute to a weight-of-evidence approach for risk assessment. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models often use quantum chemistry descriptors, like the energy of the HOMO (EHOMO), to predict properties like toxicity. mdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation(s) |
|---|---|
| This compound | NPZ, MNPZ |
| Piperazine | PZ |
| N-nitrosodimethylamine | NDMA |
| Nitrite |
Spectroscopic and Analytical Data of 1 Nitrosohomopiperazine
Specific, experimentally-derived spectroscopic data for 1-Nitrosohomopiperazine are not widely published. However, a theoretical analysis based on its structure allows for the prediction of its key spectral features.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons on the seven-membered ring. Protons on carbons adjacent (alpha) to the N-NO group would be deshielded and appear at a lower field compared to those alpha to the secondary amine (N-H) group. Complex splitting patterns due to coupling between adjacent, non-equivalent methylene (B1212753) protons would be expected. |
| ¹³C NMR | Five distinct signals for the five carbon atoms in the asymmetric ring. The carbons alpha to the N-NO group would appear at the lowest field due to the electron-withdrawing effect of the nitroso group. |
| Infrared (IR) | A characteristic strong absorption band for the N-N=O stretch, typically found in the range of 1430-1500 cm⁻¹. A band corresponding to the N-H stretch of the secondary amine group would be visible around 3300-3500 cm⁻¹. C-H and C-N stretching bands would also be present. |
| Mass Spec. (MS) | The molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 129. A characteristic fragmentation pattern for nitrosamines is the loss of the nitroso group (•NO), which would result in a significant fragment ion at m/z 99 (M-30). |
Advanced Analytical Methodologies for 1 Nitrosohomopiperazine Research
Chromatographic Techniques for Separation and Detection
Chromatography is the cornerstone of nitrosamine (B1359907) analysis, allowing for the separation of the target analyte from matrix components and other related impurities. The choice between liquid and gas chromatography is typically dictated by the volatility and thermal stability of the specific nitrosamine. mac-mod.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most versatile and widely utilized technique for the analysis of a broad range of nitrosamines, including less volatile and thermally labile compounds like 1-Nitrosohomopiperazine and its analogs. ijpsjournal.comchromatographyonline.com This method offers exceptional sensitivity and specificity, making it the preferred choice for trace-level quantification. chromatographyonline.com High-Resolution Mass Spectrometry (LC-HRMS) is also employed, providing high mass accuracy that aids in the identification and confirmation of impurities. fda.gov
Methodologies developed for structurally similar compounds, such as 1-methyl-4-nitrosopiperazine (B99963) (MNP) and N-nitrosopiperazine, provide a strong framework for the analysis of this compound. ijpsjournal.comscholaris.cafrontiersin.org These methods typically use reverse-phase or HILIC chromatography for separation. scholaris.ca Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common ionization sources used. ijpsjournal.comnih.gov For quantification, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions, ensuring high selectivity and minimizing matrix interference. scholaris.cafda.gov.twresearchgate.net
Table 1: Example LC-MS/MS Parameters for Analysis of Related Nitrosamines
| Parameter | Setting for MNP Analysis fda.gov.twhsa.gov.sg | Setting for N-nitrosopiperazine Analysis scholaris.ca |
| LC Column | Phenomenex® Luna Phenyl-Hexyl (4.6 x 150 mm, 3 µm) or Poroshell 120 Phenyl Hexyl (4.6 x 10 cm, 2.7 µm) | Waters XBridge BEH Amide (100 × 3.0 mm, 2.5 µm) |
| Mobile Phase A | 10 mM Ammonium (B1175870) formate (B1220265) in water (pH 9.0) | 10 mM ammonium formate, 5% ethanol (B145695), 0.05% formic acid |
| Mobile Phase B | Methanol (B129727) | Acetonitrile |
| Flow Rate | 0.5 - 0.6 mL/min | 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| MS Detection | Triple Quadrupole (MRM Mode) | Triple Quadrupole (MRM Mode) |
| MNP Transition | m/z 130 > 100 (Quantifier), m/z 130 > 58 (Qualifier) | N/A |
| N-nitrosopiperazine Transition | N/A | m/z 116.1 → 85.1 |
This table presents data from methods developed for MNP and N-nitrosopiperazine, which can be adapted for this compound analysis.
Gas chromatography, particularly when coupled with tandem mass spectrometry (GC-MS/MS), is a powerful technique for the analysis of volatile and semi-volatile nitrosamines. mac-mod.comeuropeanpharmaceuticalreview.com While some larger or less stable nitrosamines can degrade at the high temperatures used in GC injectors, this method provides high-resolution separations and is cost-effective. mac-mod.comepa.gov For compounds like this compound, its suitability would depend on its thermal stability. To overcome potential issues, techniques like full evaporation static headspace GC (FE-SHSGC) have been developed to improve sensitivity and reduce matrix effects. europeanpharmaceuticalreview.com
Developed GC-MS methods for a range of nitrosamines have demonstrated high sensitivity and accuracy, often with detection limits in the low parts-per-billion (ppb) or ng/mL range. nih.gov
Table 2: General GC-MS Parameters for Nitrosamine Analysis
| Parameter | Typical Setting epa.govnih.gov |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS or GC-MS/MS) |
| Detector | Mass Spectrometer, Nitrogen-Phosphorus Detector (NPD), Thermal Energy Analyzer (TEA) |
| Injection | Splitless or Direct Injection |
| Column | Varies (e.g., DB-WAX, DB-624) |
| Carrier Gas | Helium or Hydrogen |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
This table summarizes general parameters that are commonly used for the GC-MS analysis of various nitrosamines.
High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection can be used for the analysis of nitrosamines. jopcr.com However, this approach generally lacks the sensitivity and selectivity required for trace-level quantification of genotoxic impurities at the levels mandated by regulatory agencies. nih.gov The absence of a strong chromophore in many nitrosamine structures limits the sensitivity of UV detection. nih.gov Consequently, HPLC-UV methods are more suitable for screening samples where higher concentrations of impurities might be expected or for use in less demanding applications. jopcr.com One study successfully developed an HPLC-UV method for the simultaneous detection of NDMA, NDEA, and NDIPA in Losartan, demonstrating its utility for specific applications. jopcr.com
Sample Preparation Strategies for Complex Matrices
Effective sample preparation is a critical step in achieving accurate and reliable quantification of this compound, especially when it is present at trace levels in complex matrices such as pharmaceutical formulations, active pharmaceutical ingredients (APIs), or environmental samples. scholaris.camdpi.com The goal is to extract the analyte, remove interfering matrix components, and concentrate the sample to meet the sensitivity requirements of the analytical instrument. mdpi.com
Common strategies include:
Direct Injection/Dilution: For relatively clean samples, a simple "dilute-and-shoot" approach may be sufficient. The sample is dissolved in an appropriate solvent and injected directly into the LC-MS/MS system. hsa.gov.sg
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases to separate it from matrix components.
Solid-Phase Extraction (SPE): SPE is widely used to clean up and concentrate nitrosamines from liquid samples. It uses a solid sorbent to retain the analyte while interfering compounds are washed away.
Supported Liquid Extraction (SLE): This technique was successfully used for the trace-level quantification of N-nitrosopiperazine from treated wastewater. scholaris.ca The aqueous sample is dispersed on an inert solid support, and the analyte is eluted with an organic solvent, providing a clean extract. scholaris.ca
For solid samples like pharmaceutical tablets, an initial extraction step is required. This typically involves weighing the powdered sample, adding a suitable solvent (often methanol or a methanol/water mixture), and using techniques like vortexing and sonication to ensure complete dissolution of the analyte before centrifugation and filtration. fda.gov.twhsa.gov.sg
Spectroscopic Characterization Techniques
While chromatographic methods coupled with mass spectrometry are the primary tools for the quantification of this compound, other spectroscopic techniques play a role in structural confirmation and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), can be used to confirm the molecular structure of a synthesized reference standard or an isolated impurity. nih.gov In one case history involving a related compound, 1-diphenylmethyl-4-nitrosopiperazine, NMR was used to confirm the identity of a product formed during forced degradation studies. nih.gov However, due to its inherently lower sensitivity compared to mass spectrometry, NMR is not suitable for the trace-level analysis required for routine quality control.
Method Development and Validation for Trace Analysis
The development and validation of analytical methods are crucial to ensure that they are reliable, accurate, and fit for their intended purpose. mdpi.comnih.gov For trace analysis of genotoxic impurities like this compound, methods are validated according to guidelines from the International Council for Harmonisation (ICH) or regulatory bodies like the FDA. fda.govmdpi.comfda.gov
Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. mdpi.com
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. frontiersin.orgnih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. fda.govmdpi.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. fda.govmdpi.com The LOQ must be below the regulatory limit for the impurity. mdpi.com
Accuracy: The closeness of test results obtained by the method to the true value, often assessed through recovery studies by spiking the sample matrix with a known amount of the analyte. frontiersin.orgnih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. nih.gov
Table 3: Method Validation Data for Structurally Related Nitrosamines
| Analyte | Method | Linearity Range | LOQ | Accuracy (Recovery %) | Source |
| 1-Methyl-4-nitrosopiperazine (MNP) | LC-MS/MS | 0.51–48.62 ng/mL | 0.51 ng/mL | 100.38 ± 3.24% | mdpi.com |
| 1-Methyl-4-nitrosopiperazine (MNP) | LC-ESI-HRMS | 0.5 – 200 ng/mL | 0.5 ng/mL (0.017 ppm) | N/A | fda.gov |
| N-nitrosopiperazine | SLE-HILIC-MS | 0.01 – 0.50 µg/L | 0.25 µg/L | 80% | scholaris.ca |
| Multiple Nitrosamines | HPLC-MS/MS | 0.4 - 1.1 ng/mL | < 0.4 ng/mL | N/A | nih.gov |
This table provides examples of validation results from published methods for analogous compounds, demonstrating the performance characteristics achievable for trace nitrosamine analysis.
In Vitro Chemical Transformations and Metabolite Identification of 1 Nitrosohomopiperazine
Enzymatic Pathways of Transformation (e.g., Cytochrome P450 mediated reactions)
The metabolic activation of many nitrosamines is a critical step in their biological activity, and this process is largely mediated by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net In vitro studies using rat liver and lung microsomes have provided evidence for the enzymatic transformation of 1-Nitrosohomopiperazine. The metabolism of this cyclic nitrosamine (B1359907) is dependent on NADPH, a cofactor essential for CYP-mediated reactions, indicating the involvement of these enzymes in its transformation.
The primary enzymatic pathway for the activation of nitrosamines is α-hydroxylation, a reaction catalyzed by CYP enzymes. impactfactor.org This process involves the hydroxylation of the carbon atom adjacent (in the α-position) to the nitroso group. The resulting α-hydroxynitrosamines are unstable and can spontaneously decompose to form reactive intermediates that can interact with cellular macromolecules. While the specific CYP isozymes responsible for the metabolism of this compound have not been definitively identified in the reviewed literature, studies on other cyclic nitrosamines, such as N-nitrosopyrrolidine and N-nitrosopiperidine, have implicated various CYP isoforms, including those from the CYP2A and CYP2E subfamilies. nih.gov For instance, CYP2A3 has been shown to be a good catalyst for the α-hydroxylation of N-nitrosopiperidine. oup.com
Identification and Characterization of Transformation Products in In Vitro Systems
In vitro metabolism studies of this compound using rat liver and lung subcellular fractions have led to the identification of several transformation products. These metabolites provide insights into the biotransformation pathways of the parent compound.
One of the initial and key steps in the metabolism is α-hydroxylation, which leads to the formation of an unstable α-hydroxy-N-nitrosohomopiperazine. This intermediate is not directly observed but its formation is inferred from the subsequent stable metabolites. The decomposition of the α-hydroxy intermediate is believed to lead to the formation of 6-oxohexyl-diazohydroxide , which can then yield various products.
In vitro incubations with rat liver microsomes have identified the following stable metabolites:
β-hydroxy-N-nitrosohexamethyleneimine and γ-hydroxy-N-nitrosohexamethyleneimine : These hydroxylated metabolites are formed through hydroxylation at the β and γ positions of the homopiperazine (B121016) ring. Studies have shown that these stable hydroxylated metabolites can account for a significant portion of the total metabolites produced in vitro.
6-Hydroxyhexanal : This product was not detected in reactions with microsomes alone, suggesting it is rapidly converted to other metabolites.
1,6-Hexanediol : This diol is likely formed from the reduction of 6-hydroxyhexanal.
ε-Hydroxycaproate : The formation of this hydroxy acid requires the presence of the cytosol fraction, suggesting the involvement of cytosolic enzymes in the further oxidation of earlier metabolites.
The identification of these metabolites has been achieved through techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Kinetics of In Vitro Chemical Transformation
The kinetics of the in vitro chemical transformation of this compound provide valuable information about the efficiency of its metabolism by different enzyme systems. Studies using rat liver and lung microsomal fractions have determined some kinetic parameters for the metabolism of N-nitrosohexamethyleneimine.
One study reported the Michaelis-Menten constant (Km) for the metabolism of N-nitrosohexamethyleneimine. The liver subcellular fractions exhibited a lower Km value (0.6 mM) compared to the lung fractions (3 mM). This suggests that the liver enzymes have a higher affinity for this compound than the lung enzymes. The same study also indicated that the liver fractions metabolized the nitrosamine at a rate 2.5 to 5 times higher per milligram of protein than the lung fractions.
For comparative purposes, kinetic studies of related cyclic nitrosamines have been conducted. For example, the α-hydroxylation of N-nitrosopiperidine (NPIP) by rat esophageal microsomes showed biphasic kinetics with Km values of 312 ± 50 and 1600 ± 312 µM. oup.com In rat liver microsomes, the Vmax/Km for the α-hydroxylation of NPIP was in the range of 3.80–4.61 pmol/min/mg/µM. oup.com For N-nitrosopyrrolidine (NPYR), the Vmax/Km for its α-hydroxylation in rat liver microsomes was 3.23 pmol/min/mg/µM. oup.com These values highlight the differences in metabolic efficiency among different cyclic nitrosamines and tissues.
Interactive Data Table: Kinetic Parameters of Cyclic Nitrosamine Metabolism
| Nitrosamine | In Vitro System | Kinetic Parameter | Value |
| This compound | Rat Liver Microsomes | Km | 0.6 mM |
| This compound | Rat Lung Microsomes | Km | 3 mM |
| N-Nitrosopiperidine | Rat Esophageal Microsomes | Km1 | 312 ± 50 µM |
| N-Nitrosopiperidine | Rat Esophageal Microsomes | Km2 | 1600 ± 312 µM |
| N-Nitrosopiperidine | Rat Liver Microsomes | Vmax/Km | 3.80–4.61 pmol/min/mg/µM |
| N-Nitrosopyrrolidine | Rat Liver Microsomes | Vmax/Km | 3.23 pmol/min/mg/µM |
Comparative Analysis with Related Nitrosamine Analogues
Comparing the in vitro chemical transformations of this compound with its related nitrosamine analogues, such as N-nitrosopyrrolidine (a five-membered ring) and N-nitrosopiperidine (a six-membered ring), reveals interesting structure-activity relationships in their metabolism.
The size of the carbon ring appears to influence the affinity of metabolizing enzymes. For instance, as the ring size increases from N-nitrosopyrrolidine to this compound, rat lung microsomes show an increased affinity for the cyclic nitrosamines. In contrast, this effect is less pronounced with rat liver enzymes, suggesting that the microsomal enzymes responsible for metabolizing cyclic nitrosamines may differ between the liver and lungs.
The metabolic pathways can also differ. While α-hydroxylation is a common activation pathway for all these cyclic nitrosamines, the extent of other hydroxylation reactions (e.g., β- and γ-hydroxylation) can vary. For this compound, β- and γ-hydroxylation are significant metabolic pathways in vitro. In contrast, for N-nitrosopyrrolidine, α-hydroxylation is the predominant initial metabolic step.
Furthermore, the efficiency of metabolism varies among these analogues. As indicated by the kinetic data, rat liver microsomes metabolize N-nitrosopiperidine and N-nitrosopyrrolidine with different efficiencies. oup.com The tissue-specific metabolism is also a key factor. For example, rat esophageal microsomes are effective at activating N-nitrosopiperidine but not N-nitrosopyrrolidine, which is consistent with their respective carcinogenic activities in this tissue. oup.com
Molecular Interactions in Chemical Systems Involving 1 Nitrosohomopiperazine
Investigation of Small Molecule Binding and Complex Formation
The homopiperazine (B121016) moiety is known to form stable complexes with metal ions, which in turn can interact with a range of small biomolecules. Palladium(II) complexes of homopiperazine, for instance, have been a subject of detailed investigation to understand their coordination chemistry and subsequent interactions.
Research has demonstrated that the diaqua complex, [Pd(HP)(H₂O)₂]²⁺ (where HP = homopiperazine), readily undergoes ligand substitution reactions with various biologically relevant small molecules. Potentiometric titration studies have been employed to investigate the formation equilibria of these complexes. The studies reveal that the palladium-homopiperazine complex interacts with amino acids, dicarboxylic acids, and other small organic molecules. tandfonline.com This binding is crucial as it dictates the speciation of the complex under physiological conditions and its potential biological activity.
The interaction with amino acids typically involves the coordination of the amino group and sometimes the carboxylate group, leading to the formation of stable chelate rings. Similarly, dicarboxylic acids can coordinate to the metal center, displacing the aqua ligands.
Table 1: Small Molecules Investigated for Complex Formation with [Pd(HP)(H₂O)₂]²⁺
| Category | Interacting Small Molecules |
|---|---|
| Amino Acids | Glycine, Alanine, Valine, Proline, Isoleucine, β-Alanine, β-Phenylalanine, Serine, Threonine, Ethanolamine, Histidine, Histamine, Lysine, Ornithine, Methionine, S-methylcysteine, Glutamic acid |
| Dicarboxylic Acids | Cyclobutane dicarboxylic acid, Malonic acid, Oxalic acid, Succinic acid, Adipic acid |
This table summarizes the classes of small molecules studied for their interaction and complex formation with a palladium(II)-homopiperazine complex, as determined by potentiometric titration methods. tandfonline.com
These studies highlight the capacity of the homopiperazine scaffold, when part of a coordination complex, to serve as a platform for binding a wide array of essential small molecules.
Chemical Association with Protein Mimics and Peptides
The homopiperazine framework is a key component in the design of molecules that target proteins, including enzymes and receptors. Derivatives of homopiperazine have been synthesized and evaluated as potent inhibitors of various enzymes, demonstrating the scaffold's utility in establishing specific protein interactions.
One notable example is the development of homopiperazine derivatives as inhibitors of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. nih.gov Structure-activity relationship studies have shown that the homopiperazine skeleton can be modified with β-aminoacyl groups to achieve potent and selective inhibition. X-ray co-crystal structures of these inhibitors with human DPP-IV have provided detailed insights into the binding mode, revealing key interactions within the enzyme's active site. nih.gov
Furthermore, palladium(II) complexes containing the homopiperazine ligand have been studied for their interactions with peptides. These investigations show that the complex can bind to simple peptides such as glycinamide and glycylglycine. The primary mode of interaction involves the coordination of the peptide's N-terminal amino group and the oxygen atom of the carbonyl group. tandfonline.com This results in the formation of [Pd(HP)(L)]⁺ species, where L represents the peptide. tandfonline.com
Table 2: Research Findings on Homopiperazine Association with Peptides and Proteins
| Interacting Moiety | Target | Key Findings |
|---|---|---|
| β-aminoacyl-homopiperazine derivatives | Dipeptidyl Peptidase IV (DPP-IV) | Potent and selective inhibition; binding mode confirmed by X-ray crystallography. nih.gov |
| [Pd(HP)(H₂O)₂]²⁺ | Peptides (e.g., glycinamide, glycylglycine, asparagine, glutamine) | Forms stable complexes through coordination of the amino group and carbonyl oxygen. tandfonline.com |
This table summarizes key research findings on the interaction of homopiperazine-containing compounds with peptides and proteins, highlighting their role as enzyme inhibitors and receptor ligands.
The ability to form specific interactions with both small peptides and complex proteins underscores the importance of the homopiperazine scaffold in the design of bioactive molecules.
Interactions with Model Nucleic Acid Structures
The interaction of small molecules with nucleic acids is a fundamental area of research, with implications for the development of new therapeutic agents. The homopiperazine scaffold, particularly within metal complexes, has been explored for its ability to bind to DNA constituents.
Studies on the [Pd(HP)(H₂O)₂]²⁺ complex have shown that it can interact with components of DNA, such as nucleosides and their monophosphates. Potentiometric studies have investigated the formation equilibria with molecules like inosine, inosine 5′-monophosphate, uracil, thymine, and uridine. tandfonline.com These interactions are significant as they suggest that homopiperazine-containing compounds could potentially target DNA.
While direct studies on 1-nitrosohomopiperazine are limited, research on closely related piperazine (B1678402) derivatives provides valuable insights. Molecular docking and spectroscopic studies have shown that certain piperazine derivatives can bind to the minor groove of DNA. nih.gov This mode of binding is often stabilized by hydrogen bonds and van der Waals forces between the ligand and the walls of the DNA groove. The binding of small molecules to the minor groove can alter the DNA conformation and interfere with the binding of DNA-processing proteins, leading to biological effects. nih.govnih.gov
Table 3: Investigated Interactions with DNA Constituents
| Compound Type | Interacting Nucleic Acid Constituent | Method of Study |
|---|---|---|
| [Pd(HP)(H₂O)₂]²⁺ | Inosine, Inosine 5′-monophosphate, Uracil, Thymine, Uridine | Potentiometric Titration tandfonline.com |
This table outlines the studies conducted on the interaction of homopiperazine complexes and related piperazine derivatives with components of nucleic acids.
These findings suggest that the homopiperazine ring system can be a viable scaffold for designing molecules that recognize and bind to nucleic acid structures.
Computational Approaches to Molecular Docking and Binding Energetics
Computational methods, particularly molecular docking and binding free energy calculations, are indispensable tools for understanding and predicting the interactions of small molecules with biological macromolecules. These approaches have been applied to study compounds containing the homopiperazine scaffold to elucidate their binding modes and rationalize their biological activities.
Molecular docking studies have been performed on palladium(II)-homopiperazine complexes to explore their interaction with protein receptors. For example, the docking of [Pd(HP)Cl₂] into the active site of the breast cancer receptor protein (PDB ID: 3HB5) revealed potential binding interactions that could explain its observed antitumor activity. tandfonline.com Similarly, novel homopiperazine-linked imidazo[1,2-a]pyrimidine derivatives were docked into the colchicine binding site of tubulin (PDB ID: 3E22), demonstrating that these compounds are promising tubulin inhibitors. researchgate.net The docking results showed key interactions with residues in both the α- and β-tubulin interface. researchgate.net
These computational studies provide valuable information for structure-based drug design, allowing for the optimization of ligand affinity and selectivity. The binding energy values calculated from these simulations help in ranking potential drug candidates and prioritizing them for synthesis and biological evaluation. semanticscholar.orgrsc.orgchemrxiv.org
Table 4: Summary of Molecular Docking Studies on Homopiperazine Derivatives
| Compound Class | Protein Target | PDB ID | Key Findings from Docking |
|---|---|---|---|
| Palladium(II)-homopiperazine complexes | Breast Cancer Receptor | 3HB5 | Revealed interactions within the active site, correlating with antitumor activity. tandfonline.com |
| Homopiperazine linked imidazo[1,2-a]pyrimidines | Tubulin | 3E22 | Compounds occupied the colchicine binding site, interacting with both α- and β-tubulin. researchgate.net |
This table summarizes the application of molecular docking to investigate the binding of various homopiperazine derivatives to their respective protein targets, providing insights into their mechanism of action.
The synergy between experimental data and computational modeling is crucial for advancing the understanding of the molecular interactions involving the homopiperazine scaffold and for the rational design of new functional molecules.
Derivative Chemistry and Structure Reactivity Relationship Studies of 1 Nitrosohomopiperazine Analogues
Synthesis of Novel Homopiperazine (B121016) Derivatives with Nitrosyl Groups
The synthesis of 1-nitrosohomopiperazine and its derivatives primarily relies on the direct nitrosation of the corresponding homopiperazine precursor. This reaction is a well-established method for creating N-nitrosamines from secondary amines. nih.gov The process generally involves the reaction of a secondary amine with a nitrosating agent, most commonly nitrous acid (HNO₂), which is typically generated in situ from an alkali metal nitrite (B80452) salt (like sodium nitrite, NaNO₂) under acidic conditions. nih.govgoogle.com
The general mechanism involves the protonation of nitrous acid, which then loses water to form the highly reactive nitrosonium ion (NO⁺), the key electrophilic nitrosating species. The secondary amine nitrogen of the homopiperazine ring then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosated product after deprotonation. nih.gov The reaction is highly pH-dependent; it is enhanced at acidic pH but can be less reactive at very low pH due to the excessive protonation of the amine, which reduces its nucleophilicity. nih.gov
By starting with appropriately substituted homopiperazine precursors, a wide array of novel derivatives can be synthesized. For instance, using 1-methylhomopiperazine would yield 1-methyl-4-nitrosohomopiperazine. clearsynth.com This modularity allows for the systematic introduction of various functional groups at the 4-position of the ring, enabling the exploration of structure-activity relationships.
Below is a table of representative this compound derivatives that can be prepared using this general synthetic methodology.
| Derivative Name | Substituent at 4-position | Molecular Formula | Molecular Weight (g/mol) | Precursor |
|---|---|---|---|---|
| This compound | -H | C₅H₁₁N₃O | 129.16 | Homopiperazine |
| 1-Methyl-4-nitrosohomopiperazine | -CH₃ | C₆H₁₃N₃O | 143.19 | 1-Methylhomopiperazine |
| 1-Ethyl-4-nitrosohomopiperazine | -C₂H₅ | C₇H₁₅N₃O | 157.22 | 1-Ethylhomopiperazine |
| 1-Phenyl-4-nitrosohomopiperazine | -C₆H₅ | C₁₁H₁₅N₃O | 205.26 | 1-Phenylhomopiperazine |
| 1-(4-Chlorophenyl)-4-nitrosohomopiperazine | -C₆H₄Cl | C₁₁H₁₄ClN₃O | 239.70 | 1-(4-Chlorophenyl)homopiperazine |
Elucidation of Substituent Effects on Reactivity
The reactivity of the this compound scaffold is significantly influenced by the nature of the substituent at the 4-position. These effects can be broadly categorized as electronic and steric. The N-nitroso group itself imparts specific reactivity; the N-N bond is relatively weak, and the molecule can undergo various transformations, including reduction, oxidation, and reactions with electrophiles at the oxygen atom. nih.govacs.org
Electronic Effects: Substituents at the 4-position can modulate the electron density across the entire ring system, thereby influencing the reactivity of both the non-nitrosated nitrogen and the N-nitroso group itself.
Electron-Donating Groups (EDGs): Alkyl groups (e.g., methyl, ethyl) are EDGs that increase the electron density on the N4 nitrogen. This enhances its basicity and nucleophilicity. The increased electron density can also be relayed through the carbon framework to slightly stabilize the N-nitroso group, potentially making it less susceptible to denitrosation under certain acidic conditions.
Electron-Withdrawing Groups (EWGs): Aryl groups (especially those substituted with groups like -Cl or -NO₂) or acyl groups are EWGs. They decrease the electron density on the N4 nitrogen, significantly reducing its basicity. This withdrawal of electron density can make the N1-N(O) bond more polarized and potentially more susceptible to nucleophilic attack or reductive cleavage.
Steric Effects: Bulky substituents at the 4-position can sterically hinder the approach of reagents to either the N4 nitrogen or the N-nitroso group. This can affect reaction rates and, in some cases, the regioselectivity of reactions involving other parts of the molecule.
The following table summarizes the expected impact of different substituent types on the reactivity of the this compound scaffold.
| Substituent Type at N4 | Example | Effect on N4 Basicity | Expected Impact on N-Nitroso Group Reactivity |
|---|---|---|---|
| Electron-Donating (Alkyl) | -CH₃ | Increase | Slight stabilization; may decrease rate of acid-catalyzed denitrosation. |
| Electron-Withdrawing (Aryl) | -C₆H₅ | Decrease | Increased susceptibility to reduction or nucleophilic attack at the nitroso nitrogen. |
| Strong Electron-Withdrawing (Acyl) | -COCH₃ | Significant Decrease | Enhances electrophilicity of the nitroso nitrogen; may facilitate cleavage of the N-N bond. |
| Sterically Bulky | -C(CH₃)₃ | Increase (inductive) | Hinders approach of reagents to both N4 and the N-nitroso group, slowing reaction rates. |
Rational Design of Modified Homopiperazine Scaffolds
The homopiperazine (1,4-diazepane) ring is a privileged scaffold in medicinal chemistry, valued for its ability to serve as a versatile template for constructing molecules with specific three-dimensional orientations. nih.govresearchgate.net Rational design involves modifying this core structure to optimize interactions with biological targets or to fine-tune chemical properties. mdpi.comnih.gov
The key feature of the seven-membered homopiperazine ring, compared to its six-membered piperazine (B1678402) analogue, is its increased conformational flexibility. This allows it to adopt a wider range of shapes, which can be exploited to present appended functional groups in precise spatial arrangements. This is crucial for binding to complex biological targets like enzyme active sites or protein-protein interfaces. nih.gov
In the context of this compound, rational design could proceed in several ways:
Modifying the Scaffold for Reactivity: Substituents can be strategically placed on the carbon backbone of the homopiperazine ring to alter the electronic properties of the N-nitroso group. For example, introducing an EWG on the carbon adjacent to N1 could increase the electrophilicity of the nitroso nitrogen, potentially creating a more reactive species for specific chemical transformations.
Using the Scaffold as a Carrier: The homopiperazine scaffold can be functionalized at the N4 position with complex moieties designed for a specific purpose (e.g., targeting a biological receptor). nih.govresearchgate.net The N-nitroso group could then act as a latent functional group, which could be removed or transformed in situ to release the active molecule or unmask a secondary function.
Incorporating the N-Nitroso Group as a Key Feature: The N-nitroso group itself has specific geometric and electronic properties (e.g., planarity of the C₂N-NO unit, dipole moment) that can be integral to the designed molecule's function, such as directing metal coordination or participating in specific hydrogen bonding patterns. nih.gov
The design process often utilizes computational modeling to predict the conformational preferences of new derivatives and to simulate their interactions with other molecules, guiding the synthesis of the most promising candidates. nih.gov
Comparative Studies with Piperazine-Based Nitrosamines
Comparing this compound with its more extensively studied lower homologue, 1-nitrosopiperazine (B26205), reveals important structure-reactivity differences stemming from the ring size. The primary distinction lies in the structural and conformational properties of the seven-membered diazepane ring versus the six-membered piperazine ring.
The piperazine ring typically adopts a stable chair conformation, similar to cyclohexane. In contrast, the seven-membered homopiperazine ring is more flexible and can exist in several low-energy conformations, such as a twist-chair. This increased flexibility has several consequences:
Steric Accessibility: The N-nitroso group and the lone pair on the N4 nitrogen in this compound may be more sterically accessible to incoming reagents compared to the more rigid chair structure of 1-nitrosopiperazine.
Transannular Interactions: The larger ring size in homopiperazine allows for potential transannular interactions (interactions between non-adjacent atoms across the ring) that are not possible in piperazine. This can influence the electron density at the nitrogen centers.
Basicity of the N4 Nitrogen: It has been argued that the basicity of the non-nitrosated nitrogen in 1-nitrosopiperazine influences its chemical and biological properties. usp.org The different bond angles and electronic environment within the seven-membered ring would lead to a different pKa for the N4 nitrogen in this compound, affecting its behavior in solution and its reactivity.
The following table provides a structural and property comparison between the two scaffolds.
| Feature | 1-Nitrosopiperazine | This compound |
|---|---|---|
| Ring Size | 6-membered | 7-membered |
| Core Scaffold | Piperazine | Homopiperazine (1,4-Diazepane) |
| Typical Conformation | Chair | Twist-Chair / Flexible |
| Conformational Flexibility | Relatively rigid | Higher flexibility |
| Expected Steric Hindrance at N-O | Moderate | Potentially lower due to flexibility |
| Potential for Transannular Interactions | No | Yes |
These fundamental structural differences suggest that this compound and its derivatives are not merely larger versions of their piperazine counterparts but constitute a distinct class of compounds with unique reactivity profiles that warrant independent investigation.
Q & A
What analytical methods are recommended for quantifying 1-Nitrosohomopiperazine in complex matrices, and how can method validation be performed?
Basic Research Question
Liquid chromatography (HPLC or UHPLC) coupled with mass spectrometry (MS) is the gold standard for quantifying nitroso compounds due to their sensitivity and selectivity. For method validation, follow guidelines from regulatory bodies (e.g., USP, EMA) by assessing parameters such as linearity (R² > 0.995), precision (RSD < 5%), accuracy (recovery 90–110%), and detection limits (LOD < 1 ng/mL) . Include internal standards like deuterated analogs to correct for matrix effects.
Advanced Research Question
To resolve matrix interference in biological samples, employ a hybrid approach:
- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to isolate this compound from polar contaminants.
- Chromatography : Use a biphenyl column (2.6 µm, 100 Å) with gradient elution (0.1% formic acid in water/acetonitrile) to separate isomers.
- Data Analysis : Apply principal component analysis (PCA) to distinguish analyte peaks from co-eluting impurities .
How can researchers optimize synthetic routes to minimize by-product formation in this compound synthesis?
Basic Research Question
The nitrosation of homopiperazine requires controlled conditions to avoid over-nitrosation or oxidation:
- Reagent Ratio : Use a 1:1 molar ratio of homopiperazine to sodium nitrite in acidic media (pH 3–4, HCl).
- Temperature : Maintain 0–5°C to suppress diazonium salt decomposition.
- Purification : Recrystallize from ethyl acetate/hexane (3:1) to remove unreacted precursors .
Advanced Research Question
For mechanistic optimization:
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to track nitroso group incorporation (peak at 1,520 cm⁻¹).
- Computational Modeling : Use density functional theory (DFT) to predict intermediates and transition states, identifying energy barriers for side reactions (e.g., N-oxide formation) .
What safety protocols are critical when handling this compound, given its structural similarity to known carcinogens?
Basic Research Question
Follow NIOSH guidelines for nitrosamine handling:
- Ventilation : Use fume hoods with ≥100 ft/min airflow during synthesis and sample preparation.
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential mutagenicity .
Advanced Research Question
For toxicity profiling:
- In Vitro Assays : Conduct Ames tests (TA98 strain) to assess mutagenic potential.
- Environmental Monitoring : Deploy air-sampling pumps with XAD-2 resin (1 L/min for 8 hours) and analyze via GC-MS to detect airborne contamination .
How does the nitroso group influence the reactivity of this compound in nucleophilic substitution reactions?
Basic Research Question
The nitroso group (-NO) acts as a weak electron-withdrawing group, directing electrophilic attacks to the piperazine ring’s nitrogen atoms. Characterize reactivity via:
- NMR : Monitor ¹H NMR shifts (e.g., N-H protons at δ 3.2–3.5 ppm) to track substitution patterns.
- X-ray Crystallography : Resolve steric effects from the nitroso moiety on ring conformation .
Advanced Research Question
Investigate reaction pathways using:
- Isotopic Labeling : Introduce ¹⁵N at the nitroso group to trace bond cleavage/formation via 2D NMR.
- Electrochemical Analysis : Perform cyclic voltammetry to measure redox potentials and identify intermediates in oxidative coupling reactions .
How can conflicting stability data for this compound in different solvents be resolved?
Basic Research Question
Stability discrepancies often arise from solvent polarity and light exposure:
- Stability Tests : Store solutions in amber vials at -20°C and assess degradation via HPLC every 24 hours.
- Solvent Selection : Use aprotic solvents (e.g., DMSO) to minimize hydrolysis; avoid alcohols due to nucleophilic attack on the nitroso group .
Advanced Research Question
Apply accelerated stability studies:
- Forced Degradation : Expose to UV light (254 nm) and analyze degradation products via HRMS.
- QSAR Modeling : Correlate solvent parameters (Hansen solubility) with half-life to predict optimal storage conditions .
What strategies validate the absence of genotoxic impurities in this compound batches?
Advanced Research Question
Adopt a multi-tiered approach:
Screening : Use LC-MS/MS with MRM transitions specific to homopiperazine and nitrosamine impurities.
Quantification : Apply threshold of toxicological concern (TTC) limits (≤1.5 µg/day intake).
Orthogonal Methods : Confirm results via ICP-MS for elemental impurities (e.g., residual catalysts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
